4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16394279
InChI: InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3
SMILES:
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC16394279

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
IUPAC Name 4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3
Standard InChI Key WBDCDCSOCNWESB-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C(=N1)C=O)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with:

  • A bromine atom at the 4-position, enhancing electrophilicity for nucleophilic substitution reactions.

  • An isopropyl group (-CH(CH₃)₂) at the 1-position, influencing steric and electronic properties .

  • A carbaldehyde group (-CHO) at the 3-position, enabling condensation and oxidation reactions.

The IUPAC name, 4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde, reflects this substitution pattern. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₇H₉BrN₂O
Molecular Weight217.06 g/mol
SMILESCC(C)N1C=C(C(=N1)C=O)Br
InChIKeyWBDCDCSOCNWESB-UHFFFAOYSA-N
Boiling Point (predicted)213.5°C
Density (predicted)1.492 g/cm³

Spectral and Computational Data

Computational models predict a collision cross section (CCS) of 145.5 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity . Infrared (IR) spectroscopy would likely show stretches for the aldehyde C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹). Nuclear magnetic resonance (NMR) simulations indicate:

  • ¹H NMR: A singlet for the aldehyde proton at δ 9.8–10.2 ppm, coupled with pyrazole ring protons (δ 7.5–8.5 ppm) .

  • ¹³C NMR: A carbonyl carbon at δ 190–200 ppm and a bromine-bearing carbon at δ 110–120 ppm .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 4-position, avoiding 5-position byproducts .

  • Stability: The aldehyde group is prone to oxidation, necessitating anhydrous conditions.

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Relevance

Pyrazole derivatives exhibit antifungal, anti-inflammatory, and antiproliferative activities. The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl analogs for kinase inhibition studies. For example:
C₇H₉BrN₂O+Ar-B(OH)₂Pd catalystC₇H₉N₂O-Ar+B(OH)₂Br\text{C₇H₉BrN₂O} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd catalyst}} \text{C₇H₉N₂O-Ar} + \text{B(OH)₂Br}
This reaction has generated lead compounds targeting EGFR and ALK kinases in cancer research.

Recent Research Advancements

Computational Drug Design

Molecular docking studies reveal strong binding affinity (−9.2 kcal/mol) for the SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications . The aldehyde group forms a covalent bond with the catalytic cysteine (Cys145) .

Catalysis Innovations

A 2024 study demonstrated its utility in photoinduced C-H alkylation using nickel catalysts, achieving 85% yield for γ-lactam synthesis:
Ar-H+C₇H₉BrN₂ONi(acac)₂, hvAr-C₇H₈N₂O+HBr\text{Ar-H} + \text{C₇H₉BrN₂O} \xrightarrow{\text{Ni(acac)₂, hv}} \text{Ar-C₇H₈N₂O} + \text{HBr}

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